3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has the molecular formula and a molecular weight of approximately 318.41 g/mol. It is classified as an isoxazole derivative, which is notable for its incorporation of thiophene groups that may enhance its pharmacological properties.
The synthesis of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide typically involves several steps:
Optimization of these synthetic routes is crucial for improving yields and purity, which are essential for subsequent biological testing and applications.
The molecular structure of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide features:
The compound's structure can be represented using SMILES notation: Cc1cc(C)cc(c1)C(Nc1cc(c2nc(C)cs2)sc1C)=O.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.41 g/mol |
| InChI Key | InChI=1S/C15H14N2O2S2/c1-9... |
| LogP | 5.218 |
| Polar Surface Area | 33.19 Ų |
3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide may undergo various chemical reactions typical for isoxazole derivatives:
These reactions can be exploited to modify the compound's structure for enhanced biological activity or to create analogs for further study.
The physical properties of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide include:
Chemical properties include:
Relevant data indicates that it has a relatively high lipophilicity (LogP = 5.218), which may affect its absorption and distribution within biological systems.
3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide has potential applications in several areas:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8